molecular formula C15H20O4 B8568495 MFCD21594342

MFCD21594342

Cat. No.: B8568495
M. Wt: 264.32 g/mol
InChI Key: KSUKOFTWYZLRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD21594342 is a complex organic compound characterized by a spirocyclic structure. This compound features a 1,4-dioxaspiro[4,5]decan ring system attached to a 3-methoxyphenyl group. The presence of both ether and alcohol functional groups within its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21594342 typically involves the reaction of 3-methoxyphenyl derivatives with spirocyclic intermediates. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the spirocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

MFCD21594342 undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

MFCD21594342 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD21594342 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD21594342 is unique due to its combination of a spirocyclic ring system with both ether and alcohol functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

8-(3-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C15H20O4/c1-17-13-4-2-3-12(11-13)14(16)5-7-15(8-6-14)18-9-10-19-15/h2-4,11,16H,5-10H2,1H3

InChI Key

KSUKOFTWYZLRTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC3(CC2)OCCO3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as a white solid from 1-bromo-3-methoxy-benzene (Aldrich) and 1,4-dioxa-spiro[4.5]decan-8-one using the procedure described in Step A of Example 1.
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